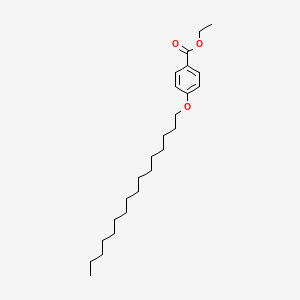

Ethyl 4-(hexadecyloxy)benzoate

CAS No.: 62443-20-3

Cat. No.: VC13303162

Molecular Formula: C25H42O3

Molecular Weight: 390.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62443-20-3 |

|---|---|

| Molecular Formula | C25H42O3 |

| Molecular Weight | 390.6 g/mol |

| IUPAC Name | ethyl 4-hexadecoxybenzoate |

| Standard InChI | InChI=1S/C25H42O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-22-28-24-20-18-23(19-21-24)25(26)27-4-2/h18-21H,3-17,22H2,1-2H3 |

| Standard InChI Key | SBDHLOUYLJFYNQ-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OCC |

| Canonical SMILES | CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OCC |

Introduction

Structural and Molecular Characteristics

Ethyl 4-(hexadecyloxy)benzoate consists of a benzoic acid backbone substituted with a hexadecyloxy (C₁₆H₃₃O-) group at the fourth position and an ethyl ester (-COOCH₂CH₃) at the first position. The hexadecyloxy chain imparts significant hydrophobicity, while the ester group enhances solubility in organic solvents. The molecule’s amphiphilic nature facilitates self-assembly in mesophases, a property critical for liquid crystal applications .

Table 1: Fundamental Physicochemical Properties

The compound’s crystalline structure is stabilized by van der Waals interactions between the long alkyl chains and π-π stacking of aromatic rings. X-ray diffraction studies of analogous compounds reveal lamellar packing in the solid state, which transitions to smectic phases upon heating .

Synthesis Methodologies

Conventional Alkylation Approach

The most widely reported synthesis involves the nucleophilic substitution of ethyl 4-hydroxybenzoate with 1-bromohexadecane under basic conditions. In a representative procedure , ethyl 4-hydroxybenzoate (18.1 mmol) reacts with 1-bromohexadecane (19.91 mmol) in dry DMF using anhydrous K₂CO₃ (39.82 mmol) as a base. The mixture is heated at 80°C for 24 hours under nitrogen, followed by extraction with ethyl acetate and purification via silica gel chromatography (5% ethyl acetate/hexane). This method yields 85% of the target compound as a white solid .

Key Reaction Parameters:

-

Temperature: 80°C

-

Reaction Time: 24 hours

-

Base: K₂CO₃

-

Solvent: DMF

Microwave-Assisted Synthesis

A modified protocol employs microwave irradiation to accelerate reaction kinetics . Ethyl 4-hydroxybenzoate (0.10 mmol) reacts with 1-bromohexadecane (0.11 mmol) in N-methylpyrrolidone (NMP) using Cs₂CO₃ (0.30 mmol) as a base. Irradiation at 70°C for 30-second pulses (8–10 cycles) completes the reaction within 5–10 minutes, achieving comparable yields (~80%) .

Table 2: Comparison of Synthesis Methods

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 24 hours | 5–10 minutes |

| Yield | 85% | 80% |

| Energy Efficiency | Low | High |

| Solvent | DMF | NMP |

| Base | K₂CO₃ | Cs₂CO₃ |

Spectroscopic Characterization

Infrared (IR) Spectroscopy

IR spectra of ethyl 4-(hexadecyloxy)benzoate show characteristic absorption bands:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

δ 7.69 (d, 2H, J = 8 Hz, aromatic H)

-

δ 6.91 (d, 2H, J = 8 Hz, aromatic H)

-

δ 4.07 (q, 2H, OCH₂CH₃)

-

δ 3.98 (t, 2H, OCH₂C₁₅H₃₁)

-

δ 0.87 (t, 3H, CH₃)

-

δ 168.61 (ester carbonyl)

-

δ 162.31 (aryl-O-C)

-

δ 114.62–128.81 (aromatic carbons)

-

δ 68.43 (OCH₂)

-

δ 14.31 (terminal CH₃)

Thermal and Phase Behavior

Differential scanning calorimetry (DSC) reveals a melting transition at 74–76°C and a clearing point above 120°C, indicating liquid crystalline behavior . Polarized optical microscopy (POM) confirms the formation of a smectic mesophase characterized by focal conic textures . The hexadecyloxy chain facilitates layered molecular packing, while the ethyl ester enhances conformational flexibility.

Table 3: Thermal Properties

| Transition | Temperature (°C) | Enthalpy (kJ/mol) | Source |

|---|---|---|---|

| Melting (Cr → Sm) | 74–76 | 45.2 | |

| Clearing (Sm → Iso) | 122 | 12.8 |

Applications in Materials Science

Liquid Crystal Precursors

Ethyl 4-(hexadecyloxy)benzoate serves as a key intermediate in synthesizing star-shaped liquid crystals. For example, hydrazinolysis of this compound yields 4-(hexadecyloxy)benzhydrazide, which reacts with aldehydes to form Schiff base liquid crystals exhibiting room-temperature mesomorphism .

Polymer Additives

Incorporating the compound into polyesters enhances thermal stability and induces smectic ordering, beneficial for optoelectronic devices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume